N1-(3-(furan-2-yl)-2-hydroxy-2-methylpropyl)-N2-(furan-2-ylmethyl)oxalamide

Physicochemical profiling Drug design Ligand optimization

N1-(3-(Furan-2-yl)-2-hydroxy-2-methylpropyl)-N2-(furan-2-ylmethyl)oxalamide is a synthetic, unsymmetrically substituted oxalamide bearing two furan rings connected through a 2‑hydroxy‑2‑methylpropyl linker on one amide nitrogen and a furan‑2‑ylmethyl group on the other. Its molecular formula is C₁₅H₁₈N₂O₅ (MW = 306.31 g mol⁻¹), and it possesses three hydrogen‑bond donors (two amide NH groups and one tertiary alcohol) and five hydrogen‑bond acceptors.

Molecular Formula C15H18N2O5
Molecular Weight 306.318
CAS No. 1706177-36-7
Cat. No. B2441289
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN1-(3-(furan-2-yl)-2-hydroxy-2-methylpropyl)-N2-(furan-2-ylmethyl)oxalamide
CAS1706177-36-7
Molecular FormulaC15H18N2O5
Molecular Weight306.318
Structural Identifiers
SMILESCC(CC1=CC=CO1)(CNC(=O)C(=O)NCC2=CC=CO2)O
InChIInChI=1S/C15H18N2O5/c1-15(20,8-11-4-2-6-21-11)10-17-14(19)13(18)16-9-12-5-3-7-22-12/h2-7,20H,8-10H2,1H3,(H,16,18)(H,17,19)
InChIKeyFWETZZZQOKWAJY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N1-(3-(Furan-2-yl)-2-hydroxy-2-methylpropyl)-N2-(furan-2-ylmethyl)oxalamide (CAS 1706177-36-7): Core Physicochemical and Structural Baseline for Procurement Evaluation


N1-(3-(Furan-2-yl)-2-hydroxy-2-methylpropyl)-N2-(furan-2-ylmethyl)oxalamide is a synthetic, unsymmetrically substituted oxalamide bearing two furan rings connected through a 2‑hydroxy‑2‑methylpropyl linker on one amide nitrogen and a furan‑2‑ylmethyl group on the other. Its molecular formula is C₁₅H₁₈N₂O₅ (MW = 306.31 g mol⁻¹), and it possesses three hydrogen‑bond donors (two amide NH groups and one tertiary alcohol) and five hydrogen‑bond acceptors [1]. The compound is catalogued under PubChem CID 90605195 and is supplied principally as a research‑grade small molecule for biochemical and chemical‑biology investigations [1].

Why Generic Substitution with Other Furan‑Oxalamides Fails for N1-(3-(Furan-2-yl)-2-hydroxy-2-methylpropyl)-N2-(furan-2-ylmethyl)oxalamide


N1-(3-(Furan-2-yl)-2-hydroxy-2-methylpropyl)-N2-(furan-2-ylmethyl)oxalamide cannot be freely interchanged with in‑class analogs because small structural modifications in the oxalamide linker and furan‑substitution pattern produce measurable shifts in ligand geometry, hydrogen‑bonding capacity, and bioactivity profiles. For example, the symmetric N,N′‑bis(furan‑2‑ylmethyl)oxalamide (BFMO) lacks the tertiary alcohol and the β‑furan substitution that are present in the target compound, which alter both the topological polar surface area (from 105 Ų to an estimated lower value for BFMO) and the hydrogen‑bond donor count (from 3 to 2) [1]. Even a positional isomer that relocates the hydroxyl group from the 2‑ to the 3‑position on the propyl chain (CAS 1704982‑99‑9) changes molecular weight, rotatable bond count, and the spatial presentation of the furan ring, which can re‑orient the molecule’s pharmacophoric features . These differences have direct consequences for molecular recognition, metal‑binding behavior, and cellular potency, making generic substitution scientifically unjustified without head‑to‑head data.

Quantitative Differentiation Evidence for N1-(3-(Furan-2-yl)-2-hydroxy-2-methylpropyl)-N2-(furan-2-ylmethyl)oxalamide Versus Closest Analogs


Molecular Descriptor Differentiation vs. Symmetric Bis‑Furan Oxalamide (BFMO)

Compared with N,N′‑bis(furan‑2‑ylmethyl)oxalamide (BFMO), the target compound carries an additional tertiary alcohol and a methyl group on the propyl spacer, resulting in a higher molecular weight (306.31 vs. 248.24 g mol⁻¹), an extra hydrogen‑bond donor (3 vs. 2), and an increased topological polar surface area (105 Ų vs. an estimated ~80–85 Ų for BFMO) [1]. These changes alter solubility, permeability, and target‑binding pharmacophore geometry.

Physicochemical profiling Drug design Ligand optimization

Structural Differentiation from the 3‑Hydroxypropyl Positional Isomer (CAS 1704982‑99‑9)

The target compound differs from N1-(3-(furan-2-yl)-3-hydroxypropyl)-N2-(furan-2-ylmethyl)oxalamide by placement of the hydroxyl group at the 2‑position (gem‑dimethyl substitution) rather than the 3‑position on the propyl chain. This shifts the molecular weight from 292.29 to 306.31 g mol⁻¹ and introduces steric hindrance around the tertiary alcohol, which can modulate metabolic stability and target‑binding kinetics [1].

Isomer specificity Pharmacophore modeling Synthetic intermediate selection

Class‑Level Antivirulence Activity Rationale from Oxalamide Patent Portfolio

Patent US 11,731,946 B2 demonstrates that oxalamide‑containing compounds (including malonamide and oxalamide derivatives) act as broad‑spectrum antivirulence and anti‑persistence agents by targeting bacterial virulence pathways rather than direct growth inhibition [1]. The target compound’s furan‑oxalamide scaffold is consistent with the structural motifs claimed in the patent; however, no specific IC₅₀ or in vivo efficacy data for the exact compound are reported in the public domain. This class‑level inference supports procurement for antivirulence screening, but users should expect to generate compound‑specific data.

Antivirulence Antimicrobial resistance Oxalamide SAR

Bidentate Ligand Capability: Comparison with BFMO in Metal‑Catalyzed Coupling

N,N′‑Bis(furan‑2‑ylmethyl)oxalamide (BFMO) is an established, inexpensive bidentate ligand for Cu‑catalyzed N‑arylation of anilines and secondary amines [1]. The target compound retains the oxalamide backbone capable of metal chelation but adds a sterically encumbered 2‑hydroxy‑2‑methylpropyl arm that can either enhance or diminish catalytic turnover, depending on the reaction system. Its additional coordination site (the tertiary alcohol) may enable tridentate binding modes not accessible to BFMO, potentially altering catalyst resting states and selectivity [2]. Direct catalytic activity data for the target compound are not yet published, so the differentiation remains structurally inferred.

Copper catalysis Bidentate ligand N‑arylation

Best‑Fit Research and Industrial Application Scenarios for N1-(3-(Furan-2-yl)-2-hydroxy-2-methylpropyl)-N2-(furan-2-ylmethyl)oxalamide


SAR Exploration of Antivirulence Oxalamides Where a Tertiary Alcohol and Bis‑Furan Motif Are Required

Procurement of the target compound is justified when a synthetic‑chemistry or microbiology team needs to probe the contribution of a sterically hindered tertiary alcohol and a dual‑furan architecture to antivirulence activity. The patent landscape (US 11,731,946 B2) supports oxalamides as a privileged antivirulence chemotype, and the specific substitution pattern of the target compound offers a unique vector for diversification not covered by the patent’s explicit examples [1].

Reaction Development for Cu‑Catalyzed Cross‑Couplings Using a Potentially Tridentate Oxalamide Ligand

In catalysis laboratories, the target compound can serve as a more sterically demanding analog of BFMO. Its additional hydroxyl donor may enable tridentate coordination to Cu(I) or Cu(II), potentially altering rates and selectivities in N‑arylation or Ullmann‑type couplings [2]. Procurement should be coupled with parallel acquisition of BFMO to enable controlled catalytic‑efficiency comparisons.

Chemical‑Biology Probe Design Requiring a Metabolically Stable Tertiary Alcohol Linker

The gem‑dimethyl substitution adjacent to the hydroxyl group confers resistance to oxidative metabolic pathways compared with secondary alcohols found in positional isomers. Researchers constructing activity‑based probes or PROTACs where linker stability is paramount should select the target compound over the 3‑hydroxypropyl analog (CAS 1704982‑99‑9) [3].

Physicochemical Property‑Driven Library Design with Enhanced Hydrogen‑Bonding Capacity

For medicinal chemistry groups building fragment or lead‑like libraries, the compound’s three hydrogen‑bond donors and five acceptors provide a distinct polar surface area and solubility profile compared to BFMO. This profile can improve aqueous solubility and target‑binding enthalpies in early‑stage screening collections [1].

Quote Request

Request a Quote for N1-(3-(furan-2-yl)-2-hydroxy-2-methylpropyl)-N2-(furan-2-ylmethyl)oxalamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.